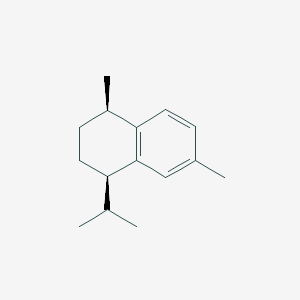

(+)-Calamenene

Description

Calamenene is a sesquiterpenoid.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22339-23-7 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1 |

InChI Key |

PGTJIOWQJWHTJJ-CHWSQXEVSA-N |

SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C |

Canonical SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C |

Synonyms |

(7R,10R)-calamenene calamenene |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for (+)-Calamenene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of (+)-Calamenene, a significant bicyclic sesquiterpenoid, and provides a detailed overview of the methodologies for its isolation from plant sources. With a focus on quantitative data and reproducible experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences of this compound

This compound is a constituent of the essential oils of numerous plant species, contributing to their characteristic aroma and biological activities. While its presence is widespread, the concentration of this sesquiterpenoid varies significantly depending on the plant species, geographical location, and the specific part of the plant utilized. Notable plant families that are sources of calamenene-type sesquiterpenoids include Malvaceae and Euphorbiaceae.

For instance, calamenene-type sesquiterpenoids have been isolated from Sterculia tavia, a plant endemic to Madagascar. While this particular study focused on novel derivatives, it highlights the genus Sterculia as a promising source. Additionally, the essential oil of Pelargonium graveolens (geranium) is reported to contain trans-calamenene. A derivative, 7-hydroxycalamenene, has been found in significant quantities in the essential oil of Croton cajucara, a shrub native to the Amazon region.

Quantitative Analysis of this compound in Plant Sources

Precise quantification of this compound in plant extracts is crucial for evaluating its potential as a therapeutic agent and for standardizing herbal preparations. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying volatile compounds like this compound in complex essential oil mixtures.

While specific yield data for this compound is often not explicitly reported in all studies, research on related compounds provides valuable insights. For example, in the red morphotype of Croton cajucara, the essential oil, obtained by hydrodistillation of the leaves, can contain between 28.4% and 37.5% of 7-hydroxycalamenene.[1] The overall yield of the essential oil from dried leaves is approximately 0.65%.[1] In another study on Croton cajucara bark, the essential oil yield was 1.28% (w/w). Although this study focused on other major sesquiterpenes, it underscores the potential of this genus.

For accurate quantification, an external or internal standard method is employed in GC-MS analysis. The peak area of this compound is compared to a calibration curve generated from a certified reference standard. Enantioselective GC columns can be utilized to separate and quantify the specific (+)-enantiomer from its (-) counterpart.

Table 1: Reported Yields of Calamenene and Related Sesquiterpenoids from Various Plant Sources

| Plant Species | Plant Part | Compound | Method of Extraction | Yield of Essential Oil | Concentration in Essential Oil (%) | Reference |

| Croton cajucara | Leaves (dried) | 7-hydroxycalamenene | Hydrodistillation | 0.65% | 28.4 - 37.5 | [1] |

| Croton cajucara | Bark | Essential Oil | Hydrodistillation | 1.28% | Not specified for calamenene | |

| Sterculia tavia | Bark | Calamenene-type sesquiterpenoids | Ethanol percolation | 2.06% (crude extract) | Not specified for this compound |

Experimental Protocols for the Isolation of this compound

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification. The following provides a generalized yet detailed methodology based on common practices for isolating sesquiterpenoids.

Step 1: Extraction of the Essential Oil

The initial step involves the extraction of the volatile components, including this compound, from the plant matrix. Steam distillation or hydrodistillation are the most frequently employed techniques for this purpose.

Protocol: Steam Distillation

-

Plant Material Preparation: The selected plant material (e.g., leaves, bark, wood) is air-dried to reduce water content and then ground to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

-

Distillation: The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil can be separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: The final weight of the essential oil is recorded, and the yield is calculated as a percentage of the initial weight of the dried plant material.

Step 2: Chromatographic Purification of this compound

Following extraction, the crude essential oil, which is a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound in a pure form.

Protocol: Column Chromatography and High-Performance Liquid Chromatography (HPLC)

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel, using a slurry method with a non-polar solvent like hexane.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

-

Elution: The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For sesquiterpenes like this compound, a gradient system starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or dichloromethane is effective.

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by thin-layer chromatography (TLC) or GC-MS. Fractions containing the compound of interest are pooled.

-

Final Purification (HPLC): For obtaining high-purity this compound, the enriched fractions from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The peak corresponding to this compound is collected.

-

Solvent Removal: The solvent from the purified fraction is removed under reduced pressure using a rotary evaporator to yield pure this compound.

-

Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The specific rotation is measured to confirm the (+) enantiomer.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from a plant source.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship from plant source to the biological activity of this compound.

References

The Enigmatic Pathway of (+)-Calamenene Biosynthesis in Croton Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a bicyclic sesquiterpenoid, is a known constituent of various plant species, including those of the genus Croton. While the presence of calamenene and its derivatives has been identified in essential oils of certain Croton species, such as Croton cajucara, the specific enzymatic pathway leading to its biosynthesis within this genus remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid biosynthesis in plants. Due to the current absence of specific research on this compound synthase in Croton, this document outlines the general methodologies and experimental protocols employed for the identification, cloning, expression, and characterization of sesquiterpene synthases from other plant sources. This guide serves as a foundational resource for researchers aiming to elucidate the precise biosynthetic machinery of this compound in Croton and to explore its potential for biotechnological applications.

Introduction

The genus Croton, belonging to the Euphorbiaceae family, is a rich source of structurally diverse secondary metabolites, including a vast array of terpenoids. Among these, sesquiterpenoids play a significant role in the plant's defense mechanisms and contribute to the characteristic aroma and medicinal properties of their essential oils. This compound, a cadinane-type sesquiterpene, has been reported in several Croton species. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug development and for metabolic engineering of producing organisms. This guide will detail the likely biosynthetic route to this compound and provide the necessary technical framework for its investigation in Croton species.

Putative Biosynthesis Pathway of this compound

The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The biosynthesis of sesquiterpenes, which are C15 compounds, proceeds through the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

The cyclization of the linear FPP molecule is the committed step in the biosynthesis of the vast array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPS). In the case of this compound, a putative this compound synthase would catalyze the cyclization of FPP. The reaction mechanism is proposed to proceed through a series of carbocationic intermediates, including the initial ionization of FPP to a farnesyl cation, followed by cyclization to form a germacryl or bisabolyl cation, and subsequent rearrangements and cyclizations to yield the cadinane skeleton. A final deprotonation step would then lead to the formation of this compound.

Experimental Protocols for the Study of this compound Synthase

The elucidation of the this compound biosynthetic pathway in Croton would require the identification and characterization of the specific this compound synthase enzyme. The following sections outline the general experimental workflow for such an investigation.

Gene Identification and Cloning

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Croton tissues suspected of producing this compound (e.g., leaves, stems). The RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).

-

Degenerate PCR and RACE: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. These primers are used in PCR with the synthesized cDNA to amplify a partial sequence of the putative this compound synthase gene. The full-length gene sequence is then obtained using Rapid Amplification of cDNA Ends (RACE).

-

Gene Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame (ORF) is identified. The deduced amino acid sequence is then analyzed for conserved domains and motifs characteristic of terpene synthases.

Recombinant Protein Expression and Purification

-

Vector Construction: The ORF of the putative this compound synthase is cloned into an expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays and Product Identification

-

Enzyme Assay: The purified recombinant enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺).

-

Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or pentane).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum and retention time of the enzymatic product are compared with those of an authentic this compound standard for confirmation.

Quantitative Data

As of the date of this guide, no specific studies have been published detailing the cloning, expression, and kinetic characterization of a this compound synthase from any Croton species. Therefore, quantitative data for this specific enzyme is not available. For illustrative purposes, the following table presents representative kinetic parameters for other characterized plant sesquiterpene synthases. These values can serve as a general reference for what might be expected for a this compound synthase.

| Enzyme (Source Plant) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Major Product(s) |

| amorpha-4,11-diene synthase (Artemisia annua) | FPP | 1.5 | 0.04 | 2.7 x 104 | Amorpha-4,11-diene |

| δ-selinene synthase (Abies grandis) | FPP | 0.8 | 0.07 | 8.8 x 104 | δ-selinene |

| germacrene A synthase (Lycopersicon esculentum) | FPP | 2.3 | 0.12 | 5.2 x 104 | Germacrene A |

Table 1: Representative kinetic parameters of plant sesquiterpene synthases. Note: These values are for enzymes from other plant species and are provided for general reference only.

Conclusion and Future Perspectives

The biosynthesis of this compound in Croton species represents an unchartered area of plant biochemistry. The elucidation of this pathway, through the identification and characterization of the responsible this compound synthase, would be a significant contribution to our understanding of terpenoid biosynthesis. The experimental framework provided in this guide offers a roadmap for researchers to undertake this challenge. Future work should focus on transcriptome analysis of this compound-producing Croton species to identify candidate sesquiterpene synthase genes. Subsequent functional characterization of these candidates will be essential to confirm their role in this compound biosynthesis. A thorough understanding of this pathway will not only expand our knowledge of plant specialized metabolism but also open avenues for the sustainable production of this and other valuable sesquiterpenoids through metabolic engineering.

An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-Calamenene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and anti-inflammatory properties. This document provides a comprehensive overview of the chemical and physical characteristics of this compound, alongside detailed experimental protocols for its isolation, analysis, and potential synthesis. Furthermore, it explores its mechanism of action through the modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a volatile, oily liquid at room temperature, characterized by the molecular formula C₁₅H₂₂ and a molecular weight of approximately 202.34 g/mol .[1] Its structure features a tetrahydronaphthalene scaffold with isopropyl and methyl substituents. While a precise melting point for the solid state is not commonly reported due to its liquid nature, other physical and chemical properties have been characterized.

Table 1: Physicochemical Properties of Calamenene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂ | [1] |

| Molecular Weight | 202.33 g/mol | [1] |

| IUPAC Name | (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene | [1] |

| CAS Number | 483-77-2 | [1] |

| Boiling Point | 285.00 to 286.00 °C at 760.00 mm Hg | [2] |

| Flash Point | 125.00 °C (257.00 °F) | [2] |

Table 2: Spectroscopic Data for Calamenene Derivatives

| Nucleus | Chemical Shift (δ) of a Dihydroxycalamenene Derivative (ppm) | Reference(s) |

| ¹³C | Quaternary C: 139.5, 137.7, 136.8, 74.5 | [3] |

| Methine C (aromatic): 125.4, 127.5, 128.8 | [3] | |

| Methine C (oxygenated): 73.8 | [3] | |

| Methylene C: 27.3 | [3] | |

| Methyl C (quaternary): 21.2, 24.3 | [3] | |

| Methyl C (tertiary): 18.0, 21.6 | [3] |

Experimental Protocols

Isolation of this compound by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils rich in sesquiterpenes like this compound from plant materials, such as Calamintha nepeta.

Objective: To isolate the essential oil containing this compound from dried plant material.

Materials:

-

Dried and powdered Calamintha nepeta leaves

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus for hydrodistillation.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the distillation for 3 hours, collecting the condensed essential oil and water in the separator.

-

After distillation, allow the apparatus to cool and carefully collect the essential oil layer from the separator.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the pure essential oil.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds like this compound in an essential oil mixture.

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 4 °C/min to 220 °C

-

Hold at 220 °C for 20 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-450 amu

Procedure:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. While specific minimum inhibitory concentration (MIC) values for pure this compound are not extensively documented, essential oils containing trans-calamenene have shown activity against various microbes. For instance, an essential oil containing 13.2% trans-calamenene exhibited an MIC of 0.4 μg/mL against Staphylococcus aureus.[4]

The anti-inflammatory effects of terpenes are often attributed to their ability to modulate key signaling pathways. While direct studies on this compound are limited, related terpenes such as limonene have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Proposed Anti-Inflammatory Signaling Pathway

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of sesquiterpenes like this compound, based on data from related compounds.

Caption: Proposed inhibition of MAPK and NF-κB pathways by this compound.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following workflow outlines a typical experimental approach to confirm the inhibitory effects of this compound on inflammatory signaling pathways.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound is a sesquiterpene with significant potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug development. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Future research should focus on elucidating the precise molecular targets of this compound within inflammatory signaling cascades and determining its efficacy in preclinical models of inflammatory and infectious diseases. The detailed methodologies and compiled data herein serve as a valuable resource to facilitate these future research endeavors.

References

The Discovery and First Isolation of (+)-Calamenene from Essential Oils: A Technical Guide

Abstract

Introduction

Calamenene is a name applied to a group of diastereomeric bicyclic sesquiterpenoids with the chemical formula C₁₅H₂₂.[1] These compounds are characterized by a tetralin skeleton, specifically a 1,2,3,4-tetrahydronaphthalene ring system, with methyl and isopropyl substituents. The most common isomers are cis- and trans-calamenene. The dextrorotatory enantiomer, (+)-calamenene, has been identified as a component of various plant essential oils, including those from the families Cupressaceae, Asteraceae, and Malvaceae.[2] The initial discovery of such natural products typically involved a systematic process of extraction, isolation through chromatographic techniques, and rigorous structural determination using spectroscopic methods. This guide reconstructs this process to provide a detailed technical overview.

Experimental Protocols

The following sections describe a representative experimental workflow for the isolation and characterization of this compound from a suitable plant source.

Plant Material and Essential Oil Extraction

Plant Source: A common source for calamenene-rich essential oils is the wood or leaves of plants from the Cedrus or Juniperus genera. For this protocol, we will consider the use of Cedrus deodara (Himalayan Cedar) wood chips.

Protocol for Steam Distillation:

-

Preparation of Plant Material: Air-dried wood chips of Cedrus deodara are coarsely powdered to increase the surface area for efficient extraction.

-

Steam Distillation Apparatus: A Clevenger-type apparatus is assembled for hydro-distillation.

-

Extraction Process:

-

The powdered wood chips (typically 500 g) are placed in a round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

-

The less dense essential oil layer is separated from the aqueous layer.

-

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of this compound via Column Chromatography

Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.

-

Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.

-

Sample Loading: The crude essential oil is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.

-

Fractions are collected in regular volumes (e.g., 25 mL).

-

-

Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Fractions rich in sesquiterpenes, including calamenene, are pooled.

-

Further Purification: The calamenene-containing fractions are subjected to a second column chromatography using a finer grade of silica gel and a shallower solvent gradient to achieve higher purity. The final purification to isolate this compound is often achieved using preparative gas chromatography (prep-GC).

Structural Elucidation and Characterization

The purified this compound is characterized using a combination of spectroscopic and physical methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Conditions: A non-polar capillary column (e.g., DB-5) is used with a temperature program to separate the components of the purified fraction.

-

MS Conditions: Electron ionization (EI) at 70 eV is used to generate a mass spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded in deuterated chloroform (CDCl₃).

3. Optical Rotation:

-

The specific rotation [α]D is measured using a polarimeter to determine the enantiomeric nature of the isolated calamenene.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₂ |

| Molecular Weight | 202.34 g/mol |

| Appearance | Colorless to pale yellow oil |

| Specific Rotation ([α]D) | Positive value (e.g., +40° to +60°) |

Table 2: Representative GC-MS Data for this compound

| Retention Index (RI) | Key Mass Fragments (m/z) |

| ~1500-1550 (non-polar column) | 202 (M+), 187, 159, 145, 132, 119, 105, 91 |

Table 3: Representative NMR Data for this compound in CDCl₃

| ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |

| ~7.0-7.2 (aromatic protons) | ~145-148 (quaternary aromatic C) |

| ~2.8-3.0 (benzylic protons) | ~135-138 (quaternary aromatic C) |

| ~1.2-1.4 (methyl doublets) | ~125-130 (aromatic CH) |

| ~2.3 (aromatic methyl singlet) | ~30-40 (aliphatic CH) |

| ~0.8-1.0 (isopropyl methyls) | ~20-25 (aliphatic CH₂) |

| ~15-22 (methyl C) |

Mandatory Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship for the structural elucidation of this compound.

Conclusion

The isolation and characterization of this compound from essential oils is a classic example of natural product chemistry. The process, involving steam distillation for extraction, followed by chromatographic techniques for purification and spectroscopic methods for structural elucidation, has been fundamental in identifying and understanding the vast array of chemical compounds found in nature. While the very first report of the isolation of this compound is not easily traced, the methodologies described in this guide are representative of the pioneering work in this field and continue to be relevant in the ongoing discovery of new natural products.

References

An In-depth Technical Guide to (+)-Calamenene Derivatives from Terrestrial Plants for Researchers and Drug Development Professionals

Introduction

(+)-Calamenene and its derivatives represent a significant class of bicyclic sesquiterpenoids found in a variety of terrestrial plants. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antiproliferative, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound derivatives, with a focus on their isolation from plant sources, detailed experimental protocols for their characterization and biological evaluation, and an exploration of their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

This compound Derivatives in Terrestrial Plants: Isolation and Characterization

A number of this compound derivatives have been successfully isolated and characterized from various terrestrial plant species. These compounds often exhibit unique structural modifications that contribute to their distinct biological activities.

Tavinin A and Epi-tavinin A from Sterculia tavia

Recent phytochemical investigation of the bark of the Madagascan plant Sterculia tavia (Malvaceae) led to the isolation of two novel calamenene-type sesquiterpenoids, tavinin A and epi-tavinin A.[1] The structures of these compounds were elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.

Dryofraterpene A from Dryopteris fragrans

A new sesquiterpene, designated dryofraterpene A, ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester), has been isolated from the medicinal plant Dryopteris fragrans (L.) Schott. Its structure was determined through spectroscopic and spectrometric data analysis.

7-Hydroxy-3,4-dihydrocadalene from Heterotheca inuloides

The plant Heterotheca inuloides, traditionally used in Mexico for its medicinal properties, has been found to contain the cadinane-type sesquiterpene 7-hydroxy-3,4-dihydrocadalene, which is structurally related to calamenene derivatives.[2]

Other Calamenene Derivatives

Calamenene-type compounds have also been reported from plants of the Meliaceae family and cis-7-hydroxycalamenene has been identified as a major component in the essential oil of certain chemotypes of Croton cajucara Benth.[3]

Quantitative Data of Isolated this compound Derivatives

The following tables summarize the available quantitative data for the isolation and biological activity of selected this compound derivatives.

Table 1: Isolation Yield of Calamenene Derivatives

| Compound/Fraction | Plant Source | Starting Material (g) | Yield (mg) | Yield (%) |

| Dichloromethane Fraction containing Tavinin A & Epi-tavinin A | Sterculia tavia (Bark) | 1400 | 213.5 | 0.15% |

Table 2: Antiproliferative and Cytotoxic Activity of Calamenene Derivatives

| Compound | Cell Line | Activity | IC50 (µM) |

| Tavinin A | A2780 (Ovarian Cancer) | Antiproliferative | 5.5[1] |

| Epi-tavinin A | A2780 (Ovarian Cancer) | Antiproliferative | 6.7[1] |

| Mansonone G | A2780 (Ovarian Cancer) | Antiproliferative | 10.2[1] |

| Dryofraterpene A | A549 (Lung Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |

| Dryofraterpene A | MCF7 (Breast Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |

| Dryofraterpene A | HepG2 (Liver Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |

| Dryofraterpene A | HeLa (Cervical Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |

| Dryofraterpene A | PC-3 (Prostate Cancer) | Antiproliferative | Not specified, but significant inhibition below 10 µM |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | Cytotoxic | Time and concentration-dependent |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound derivatives, based on published literature.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of calamenene derivatives from plant material.

Detailed Protocol for Isolation of Tavinin A and Epi-tavinin A from Sterculia tavia

This protocol is adapted from the methodology described for the isolation of tavinin A and epi-tavinin A.[1]

-

Extraction: Ground, dried bark of S. tavia (1.4 g) is suspended in 100 mL of 9:1 methanol-water and partitioned with hexane (3 x 100 mL). The aqueous layer is then diluted to 60% methanol with water and extracted with dichloromethane (DCM; 3 x 150 mL).

-

Fractionation: The bioactive DCM fraction (213.5 mg) is subjected to size exclusion column chromatography on Sephadex LH-20, eluting with 1:1 DCM-methanol to yield several fractions.

-

Purification: The most active fractions are further purified by silica gel column chromatography using a hexane-EtOAc gradient.

-

Final Isolation: Final purification to yield pure compounds is achieved using C-18 reversed-phase HPLC with an appropriate mobile phase (e.g., 85% methanol in water).

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated calamenene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

While the precise molecular targets for many calamenene derivatives are still under investigation, some studies have begun to elucidate their potential mechanisms of action, particularly in the context of cancer.

Induction of Oxidative Stress-Mediated Apoptosis

Research on 7-hydroxy-3,4-dihydrocadalene suggests that its cytotoxic effect on breast cancer cells involves the induction of oxidative stress.[2] This increase in reactive oxygen species (ROS) can trigger apoptotic cell death. The proposed mechanism involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

A study on a cadalene derivative in lung cancer cells has shown that it can suppress the expression of Akt and its phosphorylated forms by regulating PI3K and PTEN.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a plausible signaling pathway that could be targeted by bioactive calamenene derivatives in cancer cells.

Conclusion and Future Directions

This compound derivatives isolated from terrestrial plants represent a promising source of lead compounds for the development of new anticancer agents. The data presented in this guide highlight their potent antiproliferative and cytotoxic activities against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this class of sesquiterpenoids.

Future research should focus on:

-

Comprehensive Phytochemical Screening: A broader range of terrestrial plants should be investigated to identify novel this compound derivatives with enhanced bioactivity and unique structural features.

-

Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues and derivatives will be crucial to establish clear SARs and optimize the therapeutic properties of calamenene-based compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical in vivo studies to evaluate their efficacy and safety in animal models.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective cancer therapies.

References

- 1. Isolation and Synthesis of Two Antiproliferative Calamenene-type Sesquiterpenoids from Sterculia tavia from the Madagascar Rain Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 7-hydroxy-3-methoxycadalene on cell cycle, apoptosis and protein translation in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Enzymes Involved in (+)-Calamenene Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a bicyclic sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel derivatives. This technical guide provides a comprehensive overview of the enzymatic cascade leading to the formation of this compound, from central carbon metabolism to the final cyclization steps. While the specific this compound synthase remains to be definitively characterized in the scientific literature, this document outlines the established general pathway for sesquiterpene biosynthesis and provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

Introduction to Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FPP). The biosynthesis of these compounds is a multi-step process involving enzymes from central metabolism and specialized terpene synthases. The overall pathway can be divided into three main stages:

-

Synthesis of Isoprenoid Precursors: The universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through either the mevalonate (MVA) pathway, typically operating in the cytosol and mitochondria, or the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids.

-

Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.

-

Cyclization by Sesquiterpene Synthases: A specific sesquiterpene synthase, in this case, a putative this compound synthase, catalyzes the intricate cyclization of the linear FPP molecule into the characteristic bicyclic calamenene skeleton. The stereochemistry of the final product is strictly controlled by the active site of the enzyme.

Further enzymatic modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, can then functionalize the calamenene backbone, leading to a wider array of derivatives.

Core Biosynthetic Enzymes

The formation of this compound is dependent on a series of upstream enzymes that provide the necessary precursors. While the terminal this compound synthase has not yet been isolated and characterized, the properties of the upstream enzymes are well-documented.

Farnesyl Diphosphate Synthase (FPPS)

FPPS is a key branch-point enzyme that commits isoprenoid precursors to the sesquiterpenoid and triterpenoid pathways.

Table 1: Representative Quantitative Data for Farnesyl Diphosphate Synthase

| Enzyme Source | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Optimal pH | Optimal Temp (°C) |

| FPPS | Saccharomyces cerevisiae | IPP | 1.5 | 0.4 | - | 7.5 | 37 |

| FPPS | Saccharomyces cerevisiae | GPP | 0.5 | 0.4 | - | 7.5 | 37 |

| FPPS | Gallus gallus | IPP | 0.7 | - | 1200 | 7.0 | 37 |

| FPPS | Gallus gallus | GPP | 0.2 | - | 1200 | 7.0 | 37 |

Note: Data presented are representative values from the literature and may vary depending on the specific experimental conditions.

This compound Synthase (Putative)

The enzyme responsible for the direct conversion of FPP to this compound has yet to be definitively identified and characterized. It is hypothesized to be a member of the terpene synthase (TPS) family, likely belonging to the TPS-a subfamily, which is known to contain many sesquiterpene synthases. The identification and characterization of this enzyme are critical next steps in elucidating the complete biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.

Cloning of a Putative this compound Synthase Gene

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce calamenene isomers, such as Pelargonium graveolens. The RNA is then reverse-transcribed to produce a cDNA library.

-

Degenerate PCR: Degenerate primers are designed based on conserved motifs found in known sesquiterpene synthases. These primers are used to amplify a fragment of the putative calamenene synthase gene from the cDNA library.

-

RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length sequence of the candidate gene.

-

Sequence Analysis: The full-length cDNA sequence is analyzed for open reading frames, conserved domains (e.g., the DDxxD and NSE/DTE motifs), and homology to other known terpene synthases.

Heterologous Expression and Purification of the Recombinant Enzyme

-

Vector Construction: The full-length coding sequence of the putative this compound synthase is cloned into an expression vector, such as pET28a or pGEX, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for this compound Synthase Activity

-

Reaction Mixture: A typical assay mixture (1 mL total volume in a glass vial) contains:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

1 mM DTT

-

10% (v/v) glycerol

-

1-10 µg of purified recombinant enzyme

-

10-50 µM Farnesyl diphosphate (FPP)

-

-

Incubation: The reaction is initiated by the addition of FPP and incubated at 30°C for 1-2 hours.

-

Product Extraction: The reaction is stopped by the addition of an equal volume of an organic solvent, such as hexane or diethyl ether. The mixture is vortexed vigorously and then centrifuged to separate the phases. The organic phase containing the terpene products is carefully collected.

-

Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with those of an authentic this compound standard. Chiral GC analysis is required to determine the enantiomeric composition of the product.

Enzyme Kinetics

To determine the kinetic parameters (Km and kcat) of the this compound synthase, the enzyme assay is performed with varying concentrations of FPP (e.g., 0.5 to 50 µM). The initial reaction velocity at each substrate concentration is measured. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for this compound synthase characterization.

Conclusion and Future Directions

The biosynthesis of this compound follows the general pathway of sesquiterpene formation, originating from IPP and DMAPP and proceeding through the key intermediate FPP. While the upstream enzymes are well-understood, the specific this compound synthase responsible for the final cyclization step remains to be unequivocally identified and characterized. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to pursue the discovery and characterization of this elusive enzyme. Future research should focus on screening candidate terpene synthase genes from plants known to produce calamenene isomers. The successful identification and engineering of a this compound synthase will be a significant advancement, enabling the sustainable production of this promising natural product and the generation of novel, high-value derivatives for pharmaceutical applications.

A Technical Guide to (+)-Calamenene: IUPAC Nomenclature, CAS Number, and Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Calamenene is a naturally occurring bicyclic sesquiterpenoid, a class of organic compounds valued for their diverse biological activities. This technical guide provides a comprehensive overview of the IUPAC nomenclature, Chemical Abstracts Service (CAS) number, physicochemical properties, and relevant experimental protocols associated with this compound. The information presented is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.

IUPAC Nomenclature and CAS Number

The stereochemistry of Calamenene isomers can be complex. Based on available data, "this compound" corresponds to the cis-(+)-Calamenene isomer.

-

IUPAC Name: (1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene[1]

-

CAS Number: 22339-23-7[1]

It is crucial to distinguish this specific stereoisomer from other related compounds:

-

(-)-Calamenene (cis): (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene; CAS Number: 483-77-2[2][3]

-

trans-Calamenene: (1R,4S) or (1S,4R) isomers; CAS Number for the (1S,4R)-isomer is 73209-42-4[4][5]

-

Calamenene (mixed isomers): CAS Number: 6617-49-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of Calamenene. Data for specific isomers are noted where available.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂ | [2] |

| Molecular Weight | 202.34 g/mol | [2] |

| Boiling Point | 285-286 °C at 760 mmHg | |

| Density | 0.9224 g/cm³ at 20 °C (for trans-calamenene) | [6] |

| Refractive Index | 1.50572 at 20 °C (for trans-calamenene) | [6] |

| Flash Point | 125.4 °C | |

| XLogP3 | 5.1 | [2] |

| Appearance | Oily liquid (typical for sesquiterpenoids) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. |

Experimental Protocols

Isolation of Calamenene from Essential Oils

Calamenene is a common constituent of various essential oils. A general method for its isolation and identification involves the following steps:

-

Essential Oil Extraction: The essential oil is first extracted from the plant material (e.g., leaves, stems, or wood) typically through steam distillation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is analyzed by GC-MS to identify the presence and relative abundance of Calamenene isomers.

-

GC Conditions: A typical GC program would involve an initial oven temperature of around 60°C, which is then ramped up to approximately 240°C. A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used for separation.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectra obtained are then compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

-

-

Preparative Chromatography: For the isolation of a pure sample of a specific Calamenene isomer, preparative gas chromatography or column chromatography on silica gel with a suitable solvent system (e.g., hexane-ethyl acetate gradients) can be employed.

Synthesis of Calamenene

The total synthesis of Calamenene isomers has been reported in the literature. A representative, though not specific for the (+)-isomer, synthetic approach for a calamenene derivative is outlined below, based on the synthesis of (±)-cis-5-hydroxycalamenene:

-

Starting Material: The synthesis often begins with a substituted tetralone derivative.

-

Grignard Reaction: The tetralone is reacted with an isopropyl Grignard reagent (isopropylmagnesium chloride) to introduce the isopropyl group.

-

Dehydration and Aromatization: The resulting alcohol is then dehydrated to form an alkene, followed by aromatization to yield the naphthalene core structure.

-

Functional Group Interconversion: Subsequent steps may involve the modification of other functional groups on the aromatic ring to arrive at the target calamenene structure.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography.

Biological Activity and Mechanism of Action

Calamenene and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The antimicrobial action is believed to stem from the disruption of the microbial cell membrane.

Visualizations

Antimicrobial Mechanism of this compound

The following diagram illustrates the proposed mechanism of antimicrobial action of this compound, leading to bacterial cell death.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Calamenene Identification

This diagram outlines a typical experimental workflow for the identification of Calamenene from a natural source.

Caption: Workflow for identifying this compound.

Conclusion

This technical guide provides essential information on this compound for the scientific community. Accurate identification through IUPAC nomenclature and CAS numbers is fundamental for unambiguous research. The provided data on physicochemical properties and experimental methodologies serves as a valuable resource for further investigation into the therapeutic potential of this and related sesquiterpenoids.

References

- 1. Calamenene, cis-(+)- | C15H22 | CID 11298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Calamenene | 483-77-2 [smolecule.com]

- 3. chem960.com [chem960.com]

- 4. trans-Calamenene [webbook.nist.gov]

- 5. (E)-calamenene, 73209-42-4 [thegoodscentscompany.com]

- 6. trans-calamene, 1460-96-4 [thegoodscentscompany.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Calamenene via Ring-Closing Metathesis

Abstract

This document provides a detailed protocol for the total synthesis of (+)-Calamenene, a bicyclic sesquiterpene, utilizing a key ring-closing metathesis (RCM) step. The synthesis commences from a readily available chiral starting material and proceeds through the formation of a diene precursor, which is then cyclized using a Grubbs catalyst. Subsequent dehydration affords the target natural product. This protocol is intended for researchers in organic synthesis, natural product chemistry, and drug development, offering a practical guide to the construction of the calamenene skeleton.

Introduction

Calamenene is a bicyclic sesquiterpene belonging to the cadinane family, characterized by a substituted tetrahydronaphthalene core. Various stereoisomers of calamenene have been isolated from a wide range of plant sources and have demonstrated diverse biological activities. The synthesis of specific stereoisomers of calamenene is of significant interest for further biological evaluation. Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the construction of cyclic systems in natural product synthesis, offering high functional group tolerance and operational simplicity.[1][2][3][4] This application note details a synthetic route to this compound where the key cyclohexene ring is constructed via an intramolecular RCM reaction.

Results and Discussion

The total synthesis of this compound is accomplished in a four-step sequence starting from the appropriate enantiomer of a menthone derivative. The key transformation is the ring-closing metathesis of a diene alcohol intermediate, which efficiently constructs the bicyclic core of the target molecule.

Synthesis of the Diene Precursor

The synthesis begins with the allylation of the appropriate menthone enantiomer to introduce the first double bond. Subsequent treatment of the resulting ketone with a methallyl Grignard reagent furnishes the tertiary alcohol, which is the diene precursor for the RCM reaction.

Ring-Closing Metathesis

The diene alcohol is subjected to ring-closing metathesis using a first-generation Grubbs catalyst. The reaction proceeds smoothly in dichloromethane at room temperature to afford the desired bicyclic alcohol in excellent yield.[5]

Dehydration to this compound

The final step of the synthesis involves the dehydration of the bicyclic alcohol. Treatment with phosphorus oxychloride in pyridine provides this compound, along with a diene byproduct. The desired product can be isolated and purified by column chromatography.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of Calamenene as reported in analogous syntheses.[5]

| Step | Product | Yield (%) |

| Grignard Reaction | Diene Alcohol Intermediate | 95 |

| Ring-Closing Metathesis | Bicyclic Alcohol Intermediate | 96 |

| Dehydration | (-)-Calamenene | 13 |

| Dehydration | 2,5-Dihydrocalamenene (byproduct) | 17 |

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Dichloromethane should be dried prior to use. Grubbs' catalyst (1st generation) can be purchased from commercial sources. All other reagents should be of analytical grade and used as received. Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of the Diene Alcohol Precursor via Grignard Reaction

-

Note: This protocol is adapted from the synthesis of the enantiomeric diol.[5] To synthesize this compound, one would start with the appropriate enantiomer of 2-allylmenthone.

-

Prepare the Grignard reagent from methallyl chloride (10 mmol) and magnesium turnings (10 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at -15 °C. The reaction can be initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

To a solution of the starting 2-allylmenthone derivative (0.52 mmol) in anhydrous THF at -15 °C, add the freshly prepared Grignard reagent dropwise over 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford the diene alcohol.

Step 2: Ring-Closing Metathesis

-

In a round-bottom flask, dissolve the diene alcohol (0.2 mmol) in dry dichloromethane (20 mL).

-

Add Grubbs' catalyst (1st generation, 5 mol%) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the bicyclic alcohol.

Step 3: Dehydration to this compound

-

Dissolve the bicyclic alcohol (0.45 mmol) in pyridine (5 mL).

-

Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully add water to quench the reaction.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with 1M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to separate this compound from the diene byproduct.

Visualizations

Caption: Synthetic workflow for the total synthesis of this compound.

Caption: Catalytic cycle for the ring-closing metathesis reaction.

References

- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [find.lib.uoc.gr]

- 3. researchgate.net [researchgate.net]

- 4. pure.mpg.de [pure.mpg.de]

- 5. mdpi.com [mdpi.com]

GC-MS Analysis Protocol for the Identification and Quantification of (+)-Calamenene in Essential Oil Extracts

An Application Note for the Analysis of (+)-Calamenene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of this compound, a sesquiterpenoid hydrocarbon found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). Essential oils are complex mixtures, and GC-MS is a highly effective technique for separating, identifying, and quantifying their individual components.[1] This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and accurate characterization of this compound in essential oil extracts.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₂.[2] It is a common constituent of many essential oils and is known to contribute to their aromatic profile. The accurate identification and quantification of such compounds are crucial for the quality control, standardization, and assessment of the authenticity of essential oils in the flavor, fragrance, and pharmaceutical industries.[3] GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural identification provided by mass spectrometry, making it the ideal method for this type of analysis.[1][4]

Experimental Protocol

This protocol provides a generalized procedure. Researchers may need to optimize certain parameters, such as the temperature program or dilution factor, depending on the specific essential oil matrix and instrument used.

2.1. Sample Preparation

The high concentration of components in essential oils requires dilution to prevent column overloading and to ensure optimal chromatographic separation.[5]

-

Solvent Selection: Choose a high-purity volatile solvent such as hexane, ethanol, or methanol.[1]

-

Dilution: Prepare a dilution of the essential oil sample. A common starting dilution is 1:50 (v/v) (e.g., 20 µL of essential oil in 980 µL of solvent). The optimal dilution may range from 1:10 to 1:100 depending on the concentration of analytes.[5]

-

Internal Standard (Optional but Recommended): For precise quantification, add an internal standard (e.g., nonane solution) to the diluted sample.[6]

-

Vortexing: Mix the solution thoroughly to ensure homogeneity.

-

Transfer: Transfer the final solution to a 2 mL GC autosampler vial.

2.2. GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. These conditions are based on typical methods for essential oil analysis.

| Parameter | Recommended Setting | Justification/Comments |

| Gas Chromatograph (GC) | - | - |

| GC Column | DB-5ms or HP-5MS (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][7] | These columns are robust and well-suited for the separation of a wide range of volatile and semi-volatile compounds found in essential oils, including sesquiterpenes.[1] |

| Carrier Gas | Helium or Hydrogen.[1] Flow rate: ~1 mL/min. | Helium is the conventional inert gas for GC-MS. Hydrogen can be used as an alternative to achieve faster analysis times. |

| Injector Temperature | 250 °C.[1][7] | Ensures complete and rapid volatilization of the sample components. |

| Injection Volume | 1 µL. | A standard volume for capillary GC. |

| Injection Mode | Split. A split ratio of 50:1 or 80:1 is common.[1] | Prevents column overload from high-concentration components in the essential oil.[4] |

| Oven Temperature Program | Initial: 60-70 °C, hold for 2-3 min. Ramp: 3 °C/min to 240-270 °C, hold for 5 min.[1][7][8] | A gradual temperature ramp is critical for achieving good separation of the complex mixture of terpenes and other volatiles.[8] |

| Mass Spectrometer (MS) | - | - |

| Ion Source | Electron Ionization (EI).[1] | Standard ionization technique that produces repeatable and characteristic fragmentation patterns. |

| Ionization Energy | 70 eV.[1][7] | The industry standard for EI-MS, which allows for comparison with established mass spectral libraries like NIST and Wiley.[1] |

| Ion Source Temperature | 230 °C.[1] | Prevents condensation of analytes in the source. |

| Mass Scan Range | 35 - 500 amu. | Covers the molecular weight of this compound (202.34 g/mol ) and other typical essential oil components.[2][9] |

| Interface Temperature | 250 °C. | Prevents cold spots and analyte condensation between the GC and MS. |

2.3. Data Analysis and Compound Identification

-

Peak Integration: Integrate the peaks in the total ion chromatogram (TIC) to determine their retention times and relative areas.

-

Mass Spectrum Analysis: For the peak corresponding to the retention time of Calamenene, examine its mass spectrum. The fragmentation pattern should be compared to a reference spectrum from a database (e.g., NIST, Wiley).[1]

-

Retention Index (RI) Confirmation: For unambiguous identification, calculate the Kovats Retention Index (RI) for the peak of interest.[10] This requires analyzing a series of n-alkanes under the identical chromatographic conditions.[7][10] Compare the calculated RI value with literature values for this compound on a similar column. For example, the RI for (E)-Calamenene on an HP-5 MS column has been reported as 1516.[2]

-

Quantification: The relative percentage of this compound can be estimated using the peak area normalization method. For absolute quantification, a calibration curve must be generated using a certified reference standard of this compound.

Data Presentation

The concentration of Calamenene can vary significantly between different essential oils. The table below summarizes reported concentrations from scientific literature.

| Essential Oil Source | Plant Species | Calamenene Content (%) | Isomer Reported |

| Geranium Oil[11] | Pelargonium graveolens | 13.2 | trans-Calamenene |

| Homalomena occulta[1] | Homalomena occulta | Not specified | Calamenene |

| Piper nigrum L.[4] | Piper nigrum L. | Not specified | - |

| Piper longum L.[4] | Piper longum L. | Not specified | - |

(Note: This table is for illustrative purposes. Researchers should consult specific literature for the expected concentration in their sample of interest.)

Visualization

Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical workflow for the analysis of this compound in an essential oil sample.

Caption: Experimental workflow for the GC-MS analysis of essential oils.

Chemical Class of this compound

The diagram below shows the classification of this compound as a sesquiterpenoid.

Caption: Classification of this compound within the terpenoid family.

References

- 1. vipsen.vn [vipsen.vn]

- 2. (E)-Calamenene [webbook.nist.gov]

- 3. scitepress.org [scitepress.org]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. Essential Oils sample prep - Chromatography Forum [chromforum.org]

- 6. researchgate.net [researchgate.net]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

Enantioselective Synthesis of (+)-Calamenene and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the naturally occurring sesquiterpene (+)-Calamenene and its analogues. The methodologies presented herein are based on established synthetic routes, offering a guide for the preparation of these compounds for further research and development.

Introduction

Calamenene is a bicyclic sesquiterpene characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with an isopropyl group and two methyl groups. The stereochemistry of these substituents gives rise to several diastereomers, with the (+)- and (-)-enantiomers of calamenene exhibiting different biological activities. Enantioselective synthesis is therefore crucial for the preparation of stereochemically pure calamenenes to enable the accurate evaluation of their biological properties. The protocols detailed below focus on a robust strategy for obtaining the desired (+)-enantiomer, starting from a readily available chiral precursor.

Data Presentation

The following table summarizes quantitative data for the key steps in the enantioselective synthesis of this compound and a representative analogue.

| Compound | Reaction Step | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| This compound | Asymmetric Isomerization of Geraniol | [Rh(CO)2(acac)]/(+)-BINAP | Acetone | 25 | 18 | 91 | >95 |

| Friedel-Crafts Cyclization | BF3·OEt2 | CH2Cl2 | 0 to rt | 1 | 88 | >95 | |

| 7-desmethyl-2-methoxycalamenene | Heck Reaction | Pd2(dba)3·CHCl3, (R)-BINAP | Toluene | 100 | 24 | 91 | 92 |

Experimental Protocols

I. Enantioselective Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from geraniol, proceeding through the key intermediate (R)-(+)-citronellal.

Step 1: Asymmetric Isomerization of Geraniol to (R)-(+)-Citronellal [1]

This procedure yields (R)-(+)-citronellal of high optical purity.[1]

-

Materials:

-

Dicarbonylacetylacetonatorhodium(I) [Rh(CO)2(acac)]

-

(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(+)-BINAP]

-

Geraniol

-

Dry, degassed acetone

-

Argon atmosphere

-

-

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(CO)2(acac)] and (+)-BINAP in dry, degassed acetone.

-

Stir the resulting dark-red solution at ambient temperature for 18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add dry ether to the residue and stir for another 18 hours.

-

Filter the resulting orange solid under argon and wash with ether.

-

The catalyst is now ready for the isomerization.

-

To the prepared catalyst, add a solution of geraniol in acetone.

-

Stir the reaction mixture at room temperature for 25 minutes.

-

Quench the reaction by washing with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford (+)-citronellal as a colorless liquid.

-

Step 2: Friedel-Crafts Cyclization of (R)-(+)-Citronellal to this compound

This step involves the intramolecular cyclization of the aldehyde to form the bicyclic core of calamenene.[2]

-

Materials:

-

(R)-(+)-Citronellal

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Dry dichloromethane (CH2Cl2)

-

Argon atmosphere

-

-

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-(+)-citronellal in dry CH2Cl2 and cool the solution to 0 °C.

-

Slowly add BF3·OEt2 to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield this compound.

-

II. Synthesis of a Calamenene Analogue: 7-desmethyl-2-methoxycalamenene

This protocol describes the synthesis of a calamenene analogue via an enantioselective intramolecular Heck reaction.

-

Materials:

-

A suitable aryl triflate precursor (synthesized in multiple steps)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd2(dba)3·CHCl3]

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

-

Silver phosphate (Ag3PO4)

-

Toluene

-

Argon atmosphere

-

-

Procedure:

-

In a sealed tube under an argon atmosphere, combine the aryl triflate precursor, Pd2(dba)3·CHCl3, (R)-BINAP, and Ag3PO4 in toluene.

-

Heat the reaction mixture at 100 °C for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the cyclized product.

-

Further transformations (hydroxylation, tosylation, and methylation) are required to obtain the final 7-desmethyl-2-methoxycalamenene.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the enantioselective synthesis of this compound.

Caption: Synthetic workflow for this compound.

Note on Signaling Pathways: As of the current literature review, specific signaling pathways or molecular targets for this compound and its analogues have not been extensively elucidated. Further biological studies are required to determine their precise mechanisms of action. Therefore, a signaling pathway diagram is not included. The provided visualization details the synthetic route, which is well-established.

References

Application Notes and Protocols for (+)-Calamenene and Its Derivatives in Cancer Research

Topic: Cytotoxicity and Antiproliferative Effects of (+)-Calamenene on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity and antiproliferative effects of this compound on cancer cells is limited in publicly available literature. This document leverages data from a closely related calamenene derivative, Dryofraterpene A ((7S, 10S)-2, 3-dihydroxy-calamenene-15-carboxylic acid methyl ester) , to provide representative application notes and protocols. Dryofraterpene A has been shown to significantly inhibit the proliferation of various human cancer cell lines.[1][2]

Introduction

Calamenenes are a class of bicyclic sesquiterpenoids found in various plants. While research on the specific anticancer properties of this compound is emerging, studies on its derivatives have shown promising antiproliferative activities. This document provides an overview of the cytotoxic effects of the calamenene derivative, Dryofraterpene A, against a panel of human cancer cell lines and detailed protocols for assessing its efficacy.

Data Presentation

The antiproliferative activity of Dryofraterpene A was evaluated against five human cancer cell lines. The compound was found to significantly inhibit cancer cell proliferation at a concentration of 10 μM without inducing obvious necrosis, suggesting a potential mechanism involving apoptosis or cell cycle arrest.[1][2]

Table 1: Antiproliferative Activity of Dryofraterpene A against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Concentration | Observed Effect |

| Dryofraterpene A | A549 | Lung Cancer | 10 μM | Significant proliferation inhibition |

| MCF7 | Breast Cancer | 10 μM | Significant proliferation inhibition | |

| HepG2 | Liver Cancer | 10 μM | Significant proliferation inhibition | |

| HeLa | Cervical Cancer | 10 μM | Significant proliferation inhibition | |

| PC-3 | Prostate Cancer | 10 μM | Significant proliferation inhibition |

Data summarized from "A New Human Cancer Cell Proliferation Inhibition Sesquiterpene, Dryofraterpene A, from Medicinal Plant Dryopteris fragrans (L.) Schott". Further studies are required to determine the specific IC50 values.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for determining the cytotoxicity of calamenene derivatives.

Postulated Signaling Pathway for Calamenene-Induced Apoptosis

Caption: Potential apoptotic pathways activated by calamenene derivatives.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a calamenene derivative on cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF7, HepG2, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound derivative (e.g., Dryofraterpene A) dissolved in DMSO

-

96-well plates

-